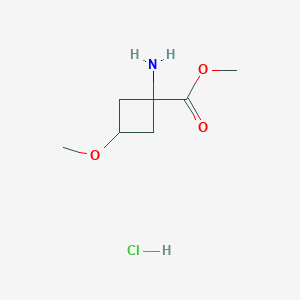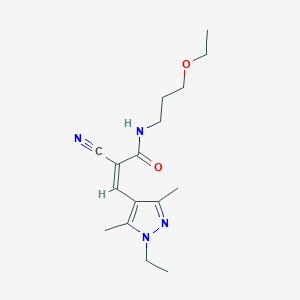
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide is a synthetic organic compound It features a cyano group, an ethoxypropyl chain, and a pyrazole ring, which are common motifs in medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-ethyl-3,5-dimethylpyrazole, through cyclization reactions.
Introduction of the cyano group: This can be achieved via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the ethoxypropyl chain: This step might involve alkylation reactions using ethoxypropyl halides under basic conditions.
Formation of the enamide: This could be done through condensation reactions involving suitable amines and acylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxypropyl chain or the pyrazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyano group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: It could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biology and Medicine
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Dyes and Pigments: Use in the synthesis of novel dyes or pigments.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-methyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamine: Similar structure but with an amine instead of an amide.
Uniqueness
The unique combination of the cyano group, ethoxypropyl chain, and pyrazole ring in (Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-5-20-13(4)15(12(3)19-20)10-14(11-17)16(21)18-8-7-9-22-6-2/h10H,5-9H2,1-4H3,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHMLNWKQWQMW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NCCCOCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NCCCOCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
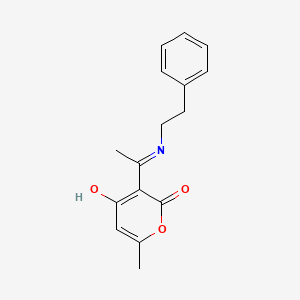
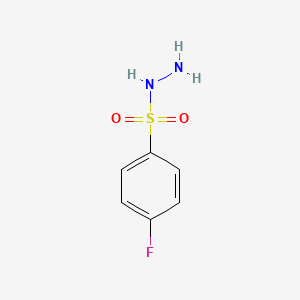
![N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2801234.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)
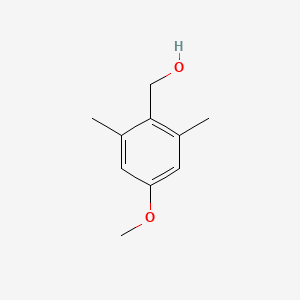
![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)
![3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2801241.png)
![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)
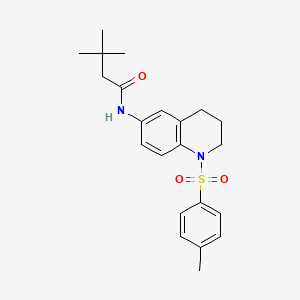
![3-Bromo-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2801247.png)
![N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2801249.png)
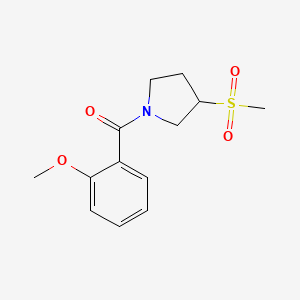
![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)
